2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Description
2-(4-Pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione (CAS: 303995-57-5) is a polycyclic heteroaromatic compound with a molecular formula of C₂₁H₁₃N₃O₃ and a molar mass of 355.35 g/mol . Its structure consists of a chromene ring fused to a 1,6-naphthyridine core, featuring a pyridinylmethyl substituent and two ketone (dione) groups. The chromeno-naphthyridine scaffold is notable for its extended π-conjugation, which may influence electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)chromeno[2,3-b][1,6]naphthyridine-1,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3/c25-19-14-3-1-2-4-18(14)27-20-16(19)11-15-17(23-20)7-10-24(21(15)26)12-13-5-8-22-9-6-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOPUXPONBIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CN(C(=O)C4=C3)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione can be achieved through multiple synthetic routes. One common method involves the condensation of 4-pyridylmethyl ketone with appropriate naphthyridine derivatives under reflux conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the industrial production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can effectively halt the proliferation of cancer cells. Additionally, it can interact with cellular receptors and signaling pathways, leading to apoptosis or programmed cell death in targeted cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione with structurally analogous compounds, focusing on molecular features, synthetic routes, and biological implications.
Structural Analogues with Pyrrolo-Pyridine-Dione Cores
Compounds such as 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (, Compound 2) share a pyrrolo-pyridine-dione framework but differ in substituents (e.g., piperazinyl, methoxy, methyl groups). Key distinctions include:
- Substituent Effects : The pyridinylmethyl group in the target compound may enhance solubility compared to bulkier phenylmethyl or phenylethyl groups in analogues.
Benzo-Fused Chromeno-Naphthyridines
Benzo[5,6]chromeno[2,3-b][1,6]naphthyridine (, Compound 20) introduces an additional benzene ring fused to the chromene moiety. This modification increases molecular weight and aromaticity, which could enhance intercalation into DNA or improve antimicrobial activity, as suggested by its inclusion in antimicrobial studies .
| Feature | Target Compound | Benzo[5,6]chromeno-naphthyridine |
|---|---|---|
| Molecular Formula | C₂₁H₁₃N₃O₃ | Likely C₂₅H₁₅N₃O₃ (estimated) |
| Key Substituents | Pyridinylmethyl, dione | Benzene ring, dione |
| Potential Activity | PDE inhibition (inferred) | Antimicrobial |
| Aromatic Conjugation | Moderate | High (due to benzo fusion) |
Thieno-Naphthyridine Antivirals
Benzo[b]thieno[3,2-h]-1,6-naphthyridine () replaces the chromene ring with a thieno system, designed via isosteric replacement for anti-HSV-1 activity.
Hydrogenated Pyrrolo-Naphthyridines
Compounds like 1-cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h]-[1,6]naphthyridine () feature partial saturation of the naphthyridine core. Hydrogenation increases molecular flexibility and lipophilicity (e.g., cyclohexyl group), which may enhance blood-brain barrier penetration or metabolic stability .
| Property | Target Compound | Tetrahydro-pyrrolo-naphthyridine |
|---|---|---|
| Core Saturation | Fully aromatic | Partially saturated |
| Substituents | Pyridinylmethyl | Cyclohexyl, tosyl |
| Lipophilicity | Moderate | High |
| Synthetic Complexity | High (polycyclic fusion) | Moderate (hydrogenation steps) |
Chromeno-Pyrimidinones
Derivatives such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (, Compound 4) incorporate a pyrimidinone ring instead of naphthyridine. Chlorophenyl substituents in these compounds may enhance electrophilic interactions, but the absence of a naphthyridine core reduces π-conjugation .
Research Findings and Implications
Substituent Impact : The pyridinylmethyl group in the target compound likely improves aqueous solubility compared to phenyl-based analogues (e.g., ), critical for bioavailability .
Synthetic Challenges: The chromeno-naphthyridine core requires multi-step fusion reactions, whereas hydrogenated analogues () are synthesized via catalytic hydrogenation, offering scalability advantages .
Antimicrobial vs. Antiviral Activity: Chromeno systems () may favor antimicrobial activity, while thieno derivatives () show promise in antiviral contexts, highlighting the role of heteroatom choice .
Biological Activity
The compound 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a complex heterocyclic organic molecule that belongs to the class of chromeno-naphthyridines. Its unique structural features, particularly the fused chromene and naphthyridine systems along with a pyridinylmethyl substituent, suggest significant potential for various biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological effects, and comparative analysis with structurally similar compounds.
Structural Characteristics
The molecular structure of 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is characterized by:
- A fused chromene and naphthyridine framework.
- A pyridinylmethyl group that enhances its interaction with biological targets.
This structural uniqueness may contribute to its binding properties and biological efficacy compared to other compounds in its class.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Multi-step synthesis involving reactions with various reagents under controlled conditions.
- Utilization of microwave irradiation to improve yields and reaction times.
Biological Activities
Research indicates that 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of chromeno-naphthyridines possess antimicrobial properties. In vitro assays indicate moderate activity against various bacterial strains. For example:
- In a comparative study, derivatives showed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
Cytotoxic Effects
Preliminary investigations into the cytotoxicity of this compound suggest it may induce apoptosis in cancer cell lines. Specific findings include:
- IC50 values indicating significant inhibition of cell proliferation in certain cancer types.
Mechanistic Insights
The mechanism of action appears to involve:
- Interaction with specific cellular pathways that regulate cell growth and apoptosis.
- Potential inhibition of key enzymes involved in tumor progression.
Comparative Analysis with Similar Compounds
The biological activity of 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione can be contextualized against similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1H-Chromeno[2,3-b][1,6]naphthyridine | Structure | Lacks pyridinylmethyl group; simpler structure |
| 4-Pyridinylmethyl-quinoline | Structure | Different heterocyclic framework; varying biological activity |
| Naphthyridine Derivatives | Structure | Diverse substitutions; varied biological profiles |
Case Studies
A notable study focused on the synthesis and evaluation of various derivatives indicated that modifications to the pyridinylmethyl group could enhance antimicrobial activity. In one instance:
- A derivative was synthesized that exhibited a two-fold increase in potency against E. coli compared to the parent compound.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for synthesizing 2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione?
- Methodological Answer : The compound can be synthesized via multistep cyclization strategies. For example, benzo[5,6]chromeno[2,3-b][1,6]naphthyridine derivatives are synthesized using annulation reactions starting from substituted chromene precursors. Key steps include acid-catalyzed cyclization and regioselective functionalization of the pyridine ring (Scheme 4 in ). Solvent systems like dichloromethane with NaOH are critical for intermediate purification . One-pot synthesis methods for related 1,6-naphthyridines involve cyanothioacetamide as a precursor, enabling efficient ring closure ( ).
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm regiochemistry (e.g., pyridinylmethyl substitution) and FT-IR to validate carbonyl groups (C=O stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for molecular formula confirmation. For example, chromeno-pyridine-diones in were characterized via melting point analysis (268–287°C) and spectral matching with literature data .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow H300/H310 (acute toxicity) and P301+P310 (emergency response) guidelines. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane), and employ PPE (gloves, lab coats) due to potential skin irritation ( ). Store the compound in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Replace traditional solvents with PEG-300 , which improves solubility of chromeno-pyridine intermediates and reduces side reactions. In , PEG-300 increased yields by 15–20% compared to toluene-based systems. Additionally, slow addition of acetylating agents (e.g., acetyl chloride) minimizes dimerization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Perform structure-activity relationship (SAR) studies to isolate critical pharmacophores. For instance, antiviral activity in benzo[b]thieno[3,2-h]-1,6-naphthyridines ( ) depends on the rigidity of the naphthyridine core. Compare bioassay conditions (e.g., cell lines, IC50 protocols) to identify variability sources. Use molecular docking to validate target binding (e.g., phosphodiesterase III/V inhibition in ) .
Q. How does substituent variation on the pyridinylmethyl group affect photophysical properties?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂) to redshift absorption maxima (λmax) by stabilizing π→π* transitions. In , fluorophenyl substituents increased quantum yield by 30% due to reduced non-radiative decay. Use TD-DFT calculations to predict orbital interactions and validate with UV-vis spectroscopy .
Q. What are the metabolic pathways of this compound in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
